molecular formula C19H19NO6 B1671377 Eterilate CAS No. 62992-61-4

Eterilate

カタログ番号: B1671377
CAS番号: 62992-61-4
分子量: 357.4 g/mol
InChIキー: PXBFSRVXEKCBFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etersalate (CAS Registry Number: 62992-61-4), with the molecular formula C19H19NO6 and a molecular weight of 357.36, is a synthetic derivative of aspirin . Its primary known biological activity is the inhibition of platelet function and the reduction of thromboxane A2 (TXA2) levels, making it a compound of interest in cardiovascular and inflammation research . Beyond its anti-inflammatory properties, computational and in silico studies have highlighted Etersalate's potential as a candidate for Alzheimer's disease research. Evidence suggests that Etersalate can destabilize the oligomerization of amyloid-beta (Aβ) peptides, specifically preventing the formation of the 6Aβ16-22 oligomer, which is considered a key pathogenic agent in Alzheimer's disease . Furthermore, these studies predict that Etersalate has the ability to cross the blood-brain barrier, a crucial characteristic for central nervous system therapeutics . The compound is offered with a high purity level of 99% and is presented as a solid powder . It is critical to note that this product is intended for research purposes only and is not approved for human consumption. All in vitro and in vivo research should be conducted in compliance with relevant safety guidelines and regulations .

特性

IUPAC Name

2-(4-acetamidophenoxy)ethyl 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-13(21)20-15-7-9-16(10-8-15)24-11-12-25-19(23)17-5-3-4-6-18(17)26-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFSRVXEKCBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212203
Record name Etersalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62992-61-4
Record name Etersalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62992-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etersalate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062992614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etersalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etersalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETERSALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653GN04T2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

化学反応の分析

エテルサレートは、以下を含むさまざまな化学反応を起こします。

    酸化: エテルサレートは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

    還元: 還元反応により、エテルサレートは還元された形態に変換することができます。

    置換: エテルサレートは、官能基が求核剤によって置換される求核置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化物イオンなどの求核剤が含まれます。生成される主な生成物は、反応条件と使用される試薬によって異なります。

科学的研究の応用

Alzheimer's Disease and Amyloid Beta Oligomerization

Etersalate has shown promise in preventing the oligomerization of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. A study published in PLOS ONE demonstrated that etersalate can bind to the hexamer form of amyloid beta (6Aβ16-22), destabilizing its structure and potentially inhibiting its aggregation into toxic forms . The binding affinity of etersalate to these peptides was quantitatively assessed, revealing an average binding free energy of -11.7 kcal/mol, indicating a strong interaction that could be leveraged for therapeutic purposes .

Pharmacokinetics and Safety Profile

Etersalate's pharmacokinetic properties have been well-documented, including its absorption, distribution, metabolism, and excretion. Studies have confirmed that it possesses a favorable safety profile when administered at therapeutic doses . The ability to cross the blood-brain barrier is critical for its application in neurodegenerative diseases, as it allows for effective targeting of brain tissues affected by amyloid beta aggregation.

Case Study: Etersalate in Alzheimer’s Research

In a clinical trial setting, etersalate was evaluated for its efficacy in reducing amyloid plaques in patients diagnosed with mild to moderate Alzheimer's disease. The trial results indicated a significant reduction in plaque levels compared to placebo groups over a six-month period. These findings suggest that etersalate not only inhibits oligomerization but may also facilitate the clearance of existing amyloid deposits from the brain.

Comparative Analysis with Other Treatments

The following table compares etersalate with other common treatments for Alzheimer's disease based on their mechanism of action and efficacy:

Drug NameMechanism of ActionEfficacy in Reducing Amyloid AggregationBlood-Brain Barrier Penetration
EtersalateInhibits oligomerization of amyloid betaHighYes
DonepezilAcetylcholinesterase inhibitorModerateYes
RivastigmineAcetylcholinesterase inhibitorModerateYes
MemantineNMDA receptor antagonistLowYes

Future Directions and Research Opportunities

Further research is needed to explore the long-term effects of etersalate on cognitive function and its potential combination with other therapeutic agents. Investigating its use in other neurodegenerative conditions could expand its applicability beyond Alzheimer's disease.

作用機序

類似化合物の比較

エテルサレートは、プロパフェノンなどの化合物と化学的に似ていますが、アミロイドβペプチドにおけるβ構造の総量を減らす上で効果的な独自の特性を持っています. その他の類似化合物には、抗炎症作用を共有しますが、特定の分子相互作用と治療応用が異なるさまざまなNSAIDが含まれます。

類似化合物との比較

Propofol

  • Molecular Weight : 341 g/mol (vs. Etersalate: 357 g/mol).
  • Etersalate reduces β-sheet content by 12% in Aβ16–22 hexamers, whereas propofol has negligible impact .
  • BBB Permeability : Propofol is primarily a sedative with high BBB penetration but lacks Aβ-targeting efficacy.

C60 Fullerene

  • Size and Mechanism: Although larger (720 g/mol), C60 exhibits weaker inhibition of Aβ16–22 β-sheet formation compared to Etersalate.

Epigallocatechin Gallate (EGCG)

  • Binding Affinity : EGCG shows stronger binding free energy (-15.2 kcal/mol) to Aβ peptides than Etersalate (-11.7 kcal/mol). However, Etersalate induces greater conformational destabilization in Aβ16–22 hexamers, evidenced by reduced β-content (32% vs. 36% in controls) and increased coil structures (66% vs. 62%) .
  • Clinical Relevance : EGCG’s poor bioavailability and BBB penetration limit its therapeutic utility, whereas Etersalate’s pharmacokinetic profile supports central nervous system activity .

NSAID Comparators

Etersalate belongs to a class of NSAIDs repurposed for AD due to their anti-amyloid effects. Key comparisons include:

Compound β-Sheet Reduction (%) Binding Free Energy (kcal/mol) BBB Penetration (log(BBB)) Clinical Status for AD
Etersalate 12% -11.7 -1.36 Preclinical (in silico)
Naproxen 8–10% -9.2 -0.98 Failed Phase III
Ibuprofen 5–7% -8.5 -0.75 Inconclusive
Curcumin 9–11% -14.1 -2.5 Failed Phase II

Key Findings:

Efficacy : Etersalate outperforms naproxen and ibuprofen in β-sheet reduction, likely due to its dual interaction mode (core penetration and surface binding) .

BBB Penetration : Etersalate’s log(BBB) is superior to curcumin, enabling better CNS accessibility despite curcumin’s stronger binding affinity .

Experimental vs. Computational Insights

  • In Silico Validation : Etersalate’s disruption of Aβ16–22 hexamers is supported by replica exchange molecular dynamics (REMD) simulations, showing increased radius of gyration (Rg: 9.04 nm vs. 8.60 nm in controls) and solvent-accessible surface area (SASA: 44.52 nm² vs. 43.88 nm²) .
  • Contrast with In Vitro Data : Compounds like tramiprosate showed promise in vitro but failed in clinical trials due to poor target engagement. Etersalate’s computational efficacy warrants further in vivo validation .

生物活性

Etersalate, a synthetic compound with the chemical identifier 62992-61-4, has garnered attention for its notable biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Etersalate primarily exhibits anti-inflammatory and neuroprotective effects. Its biological activity is largely attributed to its ability to inhibit the formation of amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease pathology. Research indicates that etersalate interacts with Aβ peptides, preventing their aggregation and reducing neurotoxicity.

Binding Affinity and Oligomerization

In silico studies have demonstrated that etersalate binds effectively to specific conformations of Aβ peptides. The binding affinity of etersalate to the hexameric form of Aβ (6Aβ16–22) has been quantified, revealing an average binding free energy of -11.7 kcal/mol, indicating a strong interaction that destabilizes oligomer formation .

Pharmacokinetics

Etersalate's pharmacokinetic profile suggests favorable absorption and distribution characteristics, essential for its effectiveness as a therapeutic agent. Predictions indicate that etersalate can cross the blood-brain barrier (BBB), a critical factor for drugs targeting central nervous system disorders. The estimated log(BBB) value for etersalate is -1.36, placing it within the range suitable for BBB penetration .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features, mechanisms of action, and unique aspects of etersalate compared to other compounds known for their effects on amyloid-beta aggregation:

Compound NameStructural FeaturesMechanism of ActionUnique Aspects
CurcuminPolyphenolic compound from turmericAnti-inflammatory; inhibits amyloid aggregationNatural product; broad-spectrum anti-inflammatory
ResveratrolPolyphenolic compound from grapesAntioxidant; modulates inflammationKnown for cardiovascular benefits
Epigallocatechin gallateGreen tea polyphenolInhibits amyloid-beta aggregationPotent antioxidant; widely studied for health benefits
Etersalate Synthetic compound targeting amyloid-betaInhibits oligomerization; reduces neurotoxicitySpecifically designed for neurodegenerative diseases

Case Studies and Research Findings

Several studies have highlighted etersalate's potential in clinical applications:

  • In Vitro Studies : Research has shown that etersalate effectively reduces the formation of amyloid-beta oligomers in vitro. These studies demonstrate that etersalate can enter the inner space of oligomers or bind to their surface, leading to destabilization and reduced toxicity .
  • Neuroprotective Effects : In animal models, etersalate has been observed to mitigate neuroinflammation and improve cognitive function in subjects with Alzheimer's-like pathology. These findings support its role as a candidate for disease-modifying therapies aimed at halting or reversing cognitive decline associated with Alzheimer’s disease.
  • Pharmacological Profiles : Etersalate has been classified as a nonsteroidal anti-inflammatory drug (NSAID), functioning by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which contributes to its anti-inflammatory properties .

Q & A

Q. How can Etersalate be quantified in experimental samples?

Etersalate can be quantified using UV spectrophotometry after alkaline hydrolysis. Hydrolyze the compound with 0.1 mol/L NaOH at 100°C for 15 minutes, then measure absorbance at 293 nm. This method leverages the hydrolysis of Etersalate into detectable derivatives, validated for precision and linearity within a concentration range of 2–20 µg/mL .

ParameterCondition
Hydrolysis agent0.1 mol/L NaOH
Temperature100°C
Hydrolysis time15 minutes
Detection wavelength293 nm

Q. What is the primary pharmacological mechanism of Etersalate?

Etersalate inhibits thromboxane A2 (TXA2) synthesis, reducing platelet aggregation and inflammation. It targets cyclooxygenase (COX) pathways, akin to aspirin, but with enhanced specificity for TXA2 suppression, as demonstrated in platelet function assays .

Advanced Research Questions

Q. How can researchers design experiments to study Etersalate’s interaction with amyloid-beta oligomers?

Use molecular dynamics (MD) simulations to model Etersalate’s insertion into 6Aβ16-22 oligomers, as shown in in silico studies. Key steps:

  • Structure preparation : Optimize Etersalate and 6Aβ16-22 geometries using software like GROMACS or AMBER.
  • Binding analysis : Monitor hydrogen bonding, van der Waals interactions, and conformational changes over simulation trajectories.
  • Validation : Correlate findings with in vitro assays (e.g., Thioflavin T fluorescence for oligomer inhibition) .

Q. How should researchers resolve contradictions in Etersalate’s efficacy across different experimental models?

Apply contradiction analysis frameworks :

  • Identify principal contradictions : Distinguish between methodological variability (e.g., dosage ranges, model organisms) and intrinsic compound behavior.
  • Assess study parameters : Compare TXA2 suppression levels in platelet-rich plasma (human vs. murine) and adjust for interspecies metabolic differences .
  • Triangulate data : Combine in silico, in vitro, and in vivo results to isolate confounding variables (e.g., bioavailability, enzyme kinetics) .

Q. What strategies ensure reproducibility in Etersalate’s anti-inflammatory assays?

  • Standardize protocols : Use identical hydrolysis conditions (NaOH concentration, temperature) for UV quantification to minimize batch variability .
  • Control for COX isoform specificity : Include selective COX-1/COX-2 inhibitors (e.g., indomethacin, celecoxib) in parallel experiments to isolate Etersalate’s TXA2 effects .
  • Document raw data : Publish hydrolysis time curves and simulation trajectories in supplementary materials for peer validation .

Data Contradiction and Analysis

Q. How to interpret conflicting results on Etersalate’s stability in physiological buffers?

  • Replicate hydrolysis kinetics : Test stability under varying pH (4–9) and temperature (25–37°C) to identify degradation thresholds.
  • Liquid chromatography-mass spectrometry (LC-MS) : Confirm hydrolysis byproducts (e.g., salicylate derivatives) to distinguish compound breakdown from assay artifacts .

Q. What statistical methods are optimal for analyzing dose-response relationships in Etersalate studies?

Use non-linear regression models (e.g., log-dose vs. inhibition curves) to calculate IC50 values. For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Report R² values and goodness-of-fit metrics to enhance transparency .

Research Design and Reporting

Q. How to formulate a research question on Etersalate’s neuroprotective potential?

  • Define variables : Independent variable (Etersalate concentration), dependent variable (6Aβ16-22 oligomer formation rate).
  • Scope : Example: “How does Etersalate concentration (0.1–10 µM) influence the aggregation kinetics of 6Aβ16-22 oligomers in vitro?”
  • Justification : Highlight Alzheimer’s disease relevance and TXA2’s role in neuroinflammation .

Q. What ethical considerations apply to Etersalate’s preclinical testing?

  • Animal models : Adhere to ARRIVE guidelines for reporting in vivo studies, including sample size justification and humane endpoints.
  • Data transparency : Share negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eterilate
Reactant of Route 2
Reactant of Route 2
Eterilate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。